3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol
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Overview
Description
3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C14H13FO2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with 4-methoxy-2-methylphenylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atom and methoxy group enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenol: Similar structure but lacks the additional phenyl ring.
4-Fluoro-2-methylphenol: Similar structure but with different substitution pattern.
3-Fluoro-4-methoxybenzeneboronic acid: Similar structure but contains a boronic acid group instead of a hydroxyl group.
Uniqueness
3-Fluoro-4-(4-methoxy-2-methylphenyl)phenol is unique due to the combination of its fluorine, methoxy, and methyl groups attached to a phenyl ring. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
3-fluoro-4-(4-methoxy-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-11(17-2)4-6-12(9)13-5-3-10(16)8-14(13)15/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASCJLDBQIQBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684264 |
Source
|
Record name | 2-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-33-4 |
Source
|
Record name | 2-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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